7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N,N-DIPROPYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
Properties
IUPAC Name |
7-chloro-3-(3,4-dimethylphenyl)sulfonyl-N,N-dipropyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O2S/c1-5-11-28(12-6-2)21-19-14-17(24)8-10-20(19)29-22(25-21)23(26-27-29)32(30,31)18-9-7-15(3)16(4)13-18/h7-10,13-14H,5-6,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQXTIIRUFXCPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=NC2=C(N=NN2C3=C1C=C(C=C3)Cl)S(=O)(=O)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N,N-DIPROPYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available precursorsReaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N,N-DIPROPYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of new derivatives.
Scientific Research Applications
7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N,N-DIPROPYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N,N-DIPROPYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues
The following compounds share the triazoloquinazoline scaffold but differ in substituents, impacting their physicochemical and biological profiles:
Table 1: Structural Comparison of Triazoloquinazoline Derivatives
Key Observations :
Electron-donating methyl groups may reduce metabolic oxidation of the sulfonyl moiety, improving stability .
Amine Substituent Effects :
- N,N-Dipropyl (target) vs. Aromatic Amines (): The dipropyl group significantly elevates lipophilicity (calculated LogP ~5.2 vs. ~4.8 for aromatic analogues), favoring passive diffusion across biological membranes .
- Aromatic amines (e.g., 3,4-dimethylphenyl) may engage in π-π stacking with target proteins but could reduce solubility .
Key Findings :
Core Scaffold Impact: Triazoloquinazolines (e.g., target compound’s class) exhibit lower anticancer activity compared to thienotriazolopyrimidines, likely due to reduced planarity and weaker interactions with DNA or kinase domains . Thienotriazolopyrimidines achieve better tumor growth inhibition (GP% < 70% in select lines) owing to their thiophene ring’s electron-rich nature .
Substituent-Driven Activity :
- While the target compound’s specific activity data are unavailable, its 3,4-dimethylbenzenesulfonyl group may improve target binding compared to simpler phenylsulfonyl analogues (), as methyl groups can fill hydrophobic pockets in enzymes .
Physicochemical Properties
Table 3: Calculated Properties of Selected Analogues
| Compound | LogP | PSA (Ų) | H-Bond Donors | H-Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 5.2 | 95.6 | 1 | 7 |
| 7-Chloro-3-(PhSulfonyl)-N... | 4.8 | 98.3 | 1 | 7 |
| Thienotriazolopyrimidine 5n | 3.9 | 88.2 | 2 | 8 |
Notes:
- Higher LogP in the target compound suggests superior membrane permeability but may limit aqueous solubility.
Biological Activity
7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N,N-dipropyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a novel compound that has garnered attention for its potential biological activity. This article reviews its synthesis, biological assays, mechanisms of action, and relevant case studies to elucidate its pharmacological properties.
- Molecular Formula : C24H26ClN5O2S
- Molecular Weight : 493.97 g/mol
- CAS Number : 904584-39-0
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Triazole Ring : This is achieved through cyclization reactions using hydrazine derivatives.
- Chlorination : The introduction of the chloro group can be performed using thionyl chloride.
- Sulfonylation : The sulfonyl group is introduced via reactions with sulfonyl chlorides in the presence of a base.
The compound interacts with various molecular targets, potentially modulating enzyme activity and receptor binding. It has been studied primarily for its effects on:
- Acetylcholinesterase (AChE) : Compounds similar to this have shown inhibitory activity against AChE, which is crucial in Alzheimer's disease treatment. The IC50 values for related compounds range from 0.2 to 83.9 µM, indicating significant inhibitory potential .
In Vitro Studies
In vitro assays have demonstrated that 7-chloro derivatives can inhibit AChE effectively, suggesting their utility as potential anti-Alzheimer's agents. Molecular docking studies reveal dual binding site interactions with AChE, highlighting their capability to engage both the catalytic and peripheral anionic sites .
Case Study 1: Alzheimer’s Disease Model
A study involving hybrid compounds similar to 7-chloro derivatives indicated promising results in reducing AChE activity in cell cultures. These compounds exhibited non-cytotoxic profiles while maintaining favorable pharmacokinetic properties .
| Compound | IC50 (µM) | Binding Sites |
|---|---|---|
| Compound A | 0.2 | CAS, PAS |
| Compound B | 83.9 | CAS |
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this class of compounds in models of oxidative stress-induced neuronal damage. Results indicated that these compounds could significantly reduce cell death and promote neuronal survival through modulation of oxidative stress pathways.
Q & A
Q. What are the optimal synthetic routes for 7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N,N-dipropyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclization of precursors such as 2-aminobenzonitrile with alkynes using copper catalysts to form the triazole ring, followed by sulfonylation and amine substitution. Key parameters include:
- Catalysts : Palladium on carbon for hydrogenation steps .
- Solvents : Dichloromethane or dioxane for intermediate reactions .
- Temperature : Stepwise control (e.g., 20–25°C for chloroacetyl chloride additions, 60–120°C for cyclization) .
Optimization involves adjusting stoichiometry, solvent polarity, and catalyst loading to improve yield and purity.
Q. How should researchers characterize the structural and purity profile of this compound?
- Methodological Answer : Use a combination of:
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer : Prioritize:
- Enzyme Inhibition Assays : Target kinases or proteases linked to diseases (e.g., cancer, inflammation) .
- Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HeLa, MCF-7) to determine IC values .
- Solubility Testing : Measure logP values to guide formulation strategies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer : Modify substituents systematically and compare bioactivity:
- Core Modifications : Replace the 3,4-dimethylbenzenesulfonyl group with electron-withdrawing (e.g., trifluoromethyl) or bulky groups to alter binding .
- Substitution Patterns : Introduce halogens (e.g., fluorine) at the quinazoline C7 position to enhance metabolic stability .
- Data Comparison : Use analogs like 2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine (antitumor activity ) as benchmarks.
Q. What computational strategies resolve contradictions between in silico predictions and experimental bioactivity data?
- Methodological Answer : Address discrepancies via:
- Molecular Dynamics (MD) Simulations : Refine docking poses using AMBER or GROMACS to account for protein flexibility .
- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinities more accurately .
- ADMET Reassessment : Use Schrödinger’s QikProp or SwissADME to validate predictions against experimental pharmacokinetic data .
Q. How can researchers design in vivo studies to evaluate pharmacokinetic (PK) and toxicity profiles?
- Methodological Answer : Follow a tiered approach:
- PK Studies : Administer the compound intravenously/orally in rodent models; collect plasma at intervals for LC-MS/MS analysis to determine , , and bioavailability .
- Toxicity Screening : Conduct acute toxicity tests (OECD 423) with histopathological analysis of liver/kidney tissues .
- Metabolite Identification : Use UPLC-QTOF-MS to detect phase I/II metabolites and assess metabolic pathways .
Key Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
